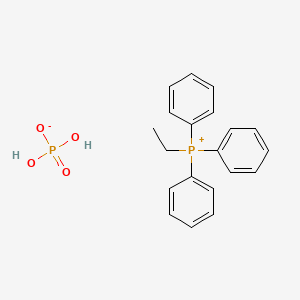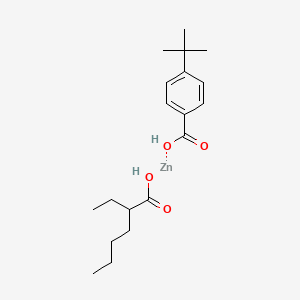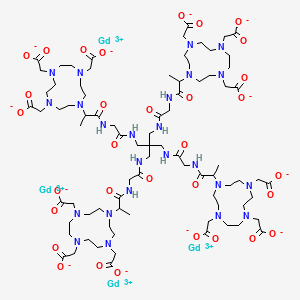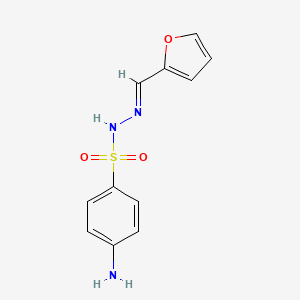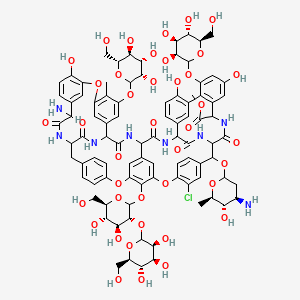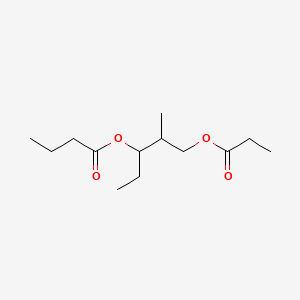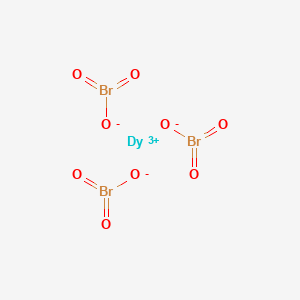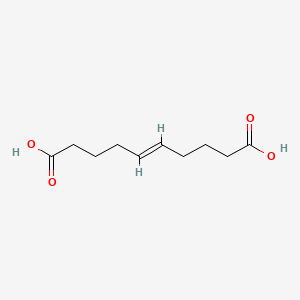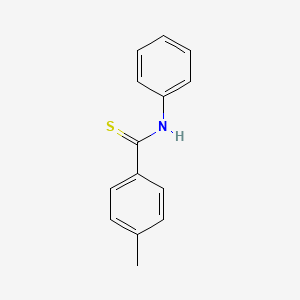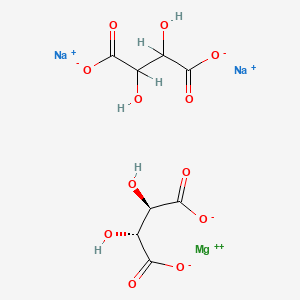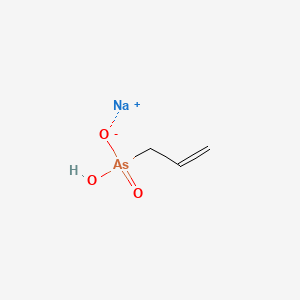
Sodium hydrogen allylarsonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydrogen allylarsonate is a heterocyclic organic compound with the molecular formula C₃H₇AsO₃Na. It is known for its unique structure, which includes an arsenic atom bonded to an allyl group and a sodium ion. This compound is primarily used in research and experimental applications due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium hydrogen allylarsonate can be synthesized through the reaction of allyl arsenic compounds with sodium hydroxide. The reaction typically involves the following steps:
Preparation of Allyl Arsenic Compound: Allyl arsenic compounds are prepared by reacting arsenic trioxide with allyl alcohol in the presence of a catalyst.
Formation of this compound: The allyl arsenic compound is then reacted with sodium hydroxide under controlled conditions to form this compound.
Industrial Production Methods
While this compound is primarily used for research purposes, its industrial production involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium hydrogen allylarsonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other related compounds.
Reduction: It can be reduced to form arsenic hydrides.
Substitution: The allyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Arsenic hydrides.
Substitution: Compounds with different functional groups replacing the allyl group.
Aplicaciones Científicas De Investigación
Sodium hydrogen allylarsonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which sodium hydrogen allylarsonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom in the compound can form bonds with sulfur-containing amino acids in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Sodium arsenite: Similar in containing arsenic but lacks the allyl group.
Sodium arsenate: Contains arsenic but has different oxidation states and functional groups.
Allyl arsenic compounds: Similar in containing the allyl group but may have different counterions or additional functional groups.
Uniqueness
Sodium hydrogen allylarsonate is unique due to its specific combination of an allyl group and an arsenic atom bonded to a sodium ion. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propiedades
Número CAS |
94278-22-5 |
|---|---|
Fórmula molecular |
C3H6AsNaO3 |
Peso molecular |
187.99 g/mol |
Nombre IUPAC |
sodium;hydroxy(prop-2-enyl)arsinate |
InChI |
InChI=1S/C3H7AsO3.Na/c1-2-3-4(5,6)7;/h2H,1,3H2,(H2,5,6,7);/q;+1/p-1 |
Clave InChI |
PCBQATSNTHKKOV-UHFFFAOYSA-M |
SMILES canónico |
C=CC[As](=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)

